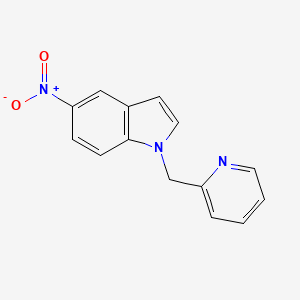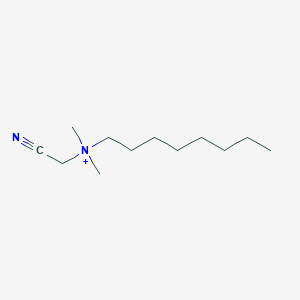
1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- is a compound belonging to the imidazole class of heterocycles Imidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, benzylamine, and diphenylamine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid. A catalyst, such as ammonium acetate, is often used to facilitate the reaction.
Synthetic Route: The reaction proceeds through a condensation reaction, followed by cyclization to form the imidazole ring. The final product is obtained after purification, typically through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the imidazole ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal agent and in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- involves its interaction with specific molecular targets and pathways. For example, as an antifungal agent, it inhibits the lanosterol 14α-demethylation activity of fungal cells, leading to the prevention of ergosterol synthesis. This disruption in cell membrane synthesis results in increased cell membrane permeability and ultimately causes fungal cell death .
Comparaison Avec Des Composés Similaires
1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- can be compared with other imidazole derivatives, such as:
Miconazole: Another imidazole derivative used as an antifungal agent.
Ketoconazole: Known for its antifungal and anti-inflammatory properties.
Clotrimazole: Widely used in the treatment of fungal infections.
The uniqueness of 1H-Imidazol-1-amine, 4-(4-chlorophenyl)-N,2-diphenyl- lies in its specific substitution pattern, which may confer distinct biological activities and applications compared to other imidazole derivatives.
Propriétés
Numéro CAS |
663933-19-5 |
|---|---|
Formule moléculaire |
C21H16ClN3 |
Poids moléculaire |
345.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-N,2-diphenylimidazol-1-amine |
InChI |
InChI=1S/C21H16ClN3/c22-18-13-11-16(12-14-18)20-15-25(24-19-9-5-2-6-10-19)21(23-20)17-7-3-1-4-8-17/h1-15,24H |
Clé InChI |
GHWWVELSMWBRRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CN2NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


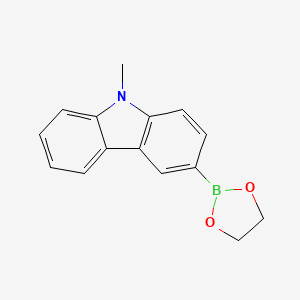
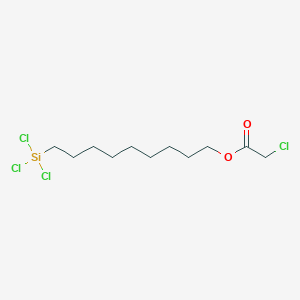
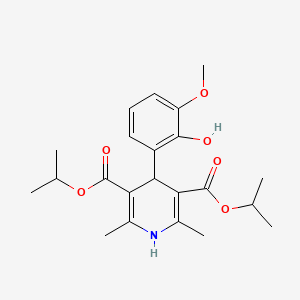
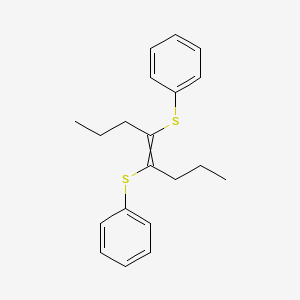
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12528075.png)
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)

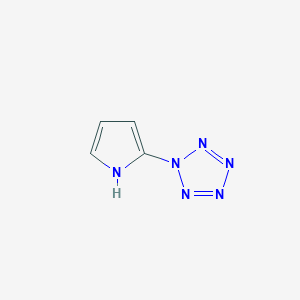


![2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12528123.png)
![N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B12528125.png)
